N-(2-chloroethyl)-3-pyridinecarboxamide
Description
Contextual Significance within Medicinal Chemistry and Chemical Biology
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is integral to a vast number of pharmaceutical agents and biologically active molecules. nih.govmdpi.com Its presence is associated with a wide range of biological activities, and it serves as a key building block in drug design. The carboxamide linkage is also a common feature in drug molecules, contributing to their binding affinity and pharmacokinetic properties.
The N-(2-chloroethyl) functional group is a reactive moiety known to participate in alkylation reactions. In the context of medicinal chemistry, such groups are often incorporated into the design of molecules intended to form covalent bonds with biological targets, such as proteins or nucleic acids. This can lead to irreversible inhibition of enzymes or disruption of cellular processes, a strategy employed in the development of certain therapeutic agents. The combination of the pyridinecarboxamide structure with the reactive N-(2-chloroethyl) group suggests that N-(2-chloroethyl)-3-pyridinecarboxamide could be investigated as a potential alkylating agent for specific biological targets.
Historical Development of Pyridinecarboxamide Derivatives in Research
The journey of pyridinecarboxamide derivatives in scientific research is a long and storied one, with nicotinamide (B372718) (also known as vitamin B3) being one of the most prominent early examples. The discovery of nicotinamide's role as a crucial component of the coenzymes NAD+ and NADP+ established the essential role of the pyridinecarboxamide core in fundamental biological processes. This foundational knowledge spurred further investigation into a wide array of synthetic pyridinecarboxamide derivatives.
Over the decades, medicinal chemists have synthesized and evaluated numerous pyridinecarboxamide analogs for a variety of therapeutic applications. These efforts have led to the discovery of compounds with diverse pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, and anticancer properties. The development of these derivatives has often involved modifying the substituents on both the pyridine ring and the amide nitrogen to optimize potency, selectivity, and pharmacokinetic profiles. The synthesis of this compound represents a continuation of this historical trend of exploring the chemical space around the pyridinecarboxamide scaffold to identify novel compounds with potentially useful biological activities.
Overview of this compound's Academic Relevance
Specific academic research focusing exclusively on this compound is limited. However, its relevance can be inferred from studies on analogous structures. For instance, the synthesis and characterization of related N-substituted pyridinecarboxamides are frequently reported in the chemical literature as part of broader efforts to develop new compounds with potential therapeutic value.
Structure
3D Structure
Properties
CAS No. |
39262-24-3 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,12) |
InChI Key |
NIPIPZLKDRUXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Chloroethyl 3 Pyridinecarboxamide
Established Synthetic Routes to N-(2-chloroethyl)-3-pyridinecarboxamide
The formation of this compound is fundamentally an amidation reaction, involving the coupling of a nicotinic acid moiety with 2-chloroethylamine (B1212225). The primary challenge lies in the activation of the carboxylic acid group of nicotinic acid to facilitate the formation of the amide bond with the relatively non-nucleophilic amine.
Exploration of Precursor Compounds and Reaction Conditions
The most common synthetic strategy involves the conversion of nicotinic acid (3-pyridinecarboxylic acid) into a more reactive acyl derivative, which then readily reacts with 2-chloroethylamine.
Precursor Compounds:
Nicotinic Acid: The primary starting material containing the pyridinecarboxamide core.
2-Chloroethylamine: Provides the N-(2-chloroethyl) side chain. It is often used as its hydrochloride salt (2-chloroethylamine hydrochloride) for stability.
Activating Agents: Reagents used to convert the carboxylic acid into a more reactive intermediate. Common agents include thionyl chloride (SOCl₂) and oxalyl chloride.
Coupling Agents: Used for direct amidation without isolating the acyl intermediate. Examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an activator like Hydroxybenzotriazole (B1436442) (HOBt).
Base: An acid scavenger, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is typically required to neutralize the hydrochloric acid generated during the reaction, particularly when starting from 2-chloroethylamine hydrochloride or using acyl chlorides. nih.govmdpi.com
Reaction Conditions: The synthesis is typically achieved by first converting nicotinic acid to nicotinoyl chloride using an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), followed by evaporation of the excess SOCl₂. mdpi.com The resulting acyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. nih.govmdpi.com
An alternative one-pot method involves the direct coupling of nicotinic acid and 2-chloroethylamine using coupling agents like EDC and HOBt in a solvent such as DMF. mdpi.com This approach avoids the harsh conditions associated with thionyl chloride.
Table 1: Precursor Compounds and Reaction Conditions for this compound Synthesis
| Method | Precursors | Reagents | Solvent | Key Conditions |
|---|---|---|---|---|
| Acyl Chloride | Nicotinic acid, 2-Chloroethylamine HCl | Thionyl chloride (SOCl₂), Triethylamine (Et₃N) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Reflux with SOCl₂, then reaction with amine at room temperature. |
| Direct Coupling | Nicotinic acid, 2-Chloroethylamine HCl | EDC, HOBt, Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | Reaction at room temperature. |
Optimization Strategies in this compound Synthesis
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like DMF, DCM, and THF are commonly used. Optimization studies often involve screening a variety of solvents to find the one that best solubilizes the reactants and facilitates the reaction. researchgate.net
Coupling Agent Screening: While the acyl chloride method is robust, direct coupling methods using reagents like EDC, HOBt, or others can offer milder conditions and simpler workups. Comparing the efficacy of different coupling agent combinations is a common optimization tactic. mdpi.com
Base Selection: The choice and amount of base are critical. An insufficient amount may lead to incomplete reaction, while a large excess can cause side reactions. Tertiary amines like triethylamine and diisopropylethylamine (DIPEA) are frequently used.
Temperature Control: Amidation reactions are often exothermic. Controlling the temperature, for instance by adding reagents dropwise at 0 °C, can minimize the formation of byproducts and improve the selectivity of the reaction. nih.gov Subsequent stirring at room temperature or gentle heating may be required to drive the reaction to completion.
Advanced Synthetic Approaches for this compound Analogs
The development of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.
Design Principles for Structural Modification
Structural modifications are typically guided by the goal of enhancing a specific property, often biological activity. Design principles focus on three main areas of the molecule: the pyridine ring, the amide linker, and the ethyl chloride side chain.
Pyridine Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. For instance, adding a chlorine atom at the 2- or 6-position of the pyridine ring has been explored in related nicotinamide (B372718) structures to modulate biological activity. mdpi.commdpi.com
Side Chain Modification: The N-(2-chloroethyl) group is a key feature. Modifications can include:
Altering the length of the alkyl chain (e.g., N-(3-chloropropyl)).
Replacing the chlorine atom with other halogens (Br, I) or other leaving groups.
Introducing branching or chiral centers into the chain to explore stereochemical effects. mdpi.com
Amide Bond Isosteres: Replacing the amide bond with other functional groups that mimic its geometry and electronic properties (isosteres) can improve metabolic stability or other pharmacokinetic properties.
These modifications are often pursued to create libraries of compounds for screening purposes, aiming to identify derivatives with improved characteristics. mdpi.com
Regioselective and Stereoselective Synthesis of this compound Derivatives
When creating substituted analogs, controlling the position (regioselectivity) and 3D arrangement (stereoselectivity) of new functional groups is paramount.
Regioselective Synthesis: To synthesize derivatives with substituents at specific positions on the pyridine ring, one must start with a pre-functionalized nicotinic acid. For example, to obtain a 2-chloro-N-(2-chloroethyl)-3-pyridinecarboxamide, the synthesis would begin with 2-chloronicotinic acid. mdpi.com The synthesis of such precursors often requires multi-step procedures where the regiochemistry is carefully controlled. researchgate.netgoogle.com Modern methods like transition-metal-free C-H arylation under photochemical conditions also offer pathways to regioselectively functionalized pyridine systems, though their application here would be for more complex analogs. rsc.org
Stereoselective Synthesis: If a chiral center is introduced into the N-alkyl side chain (e.g., by using (S)-2-amino-1-chloropropane instead of 2-chloroethylamine), stereoselective synthesis becomes critical. This involves using enantiomerically pure starting materials or employing asymmetric synthesis techniques to ensure the final product has the desired stereochemistry. Palladium-catalyzed hydroamination is an example of a reaction that can be used to create stereodefined amine-containing structures, which could then be acylated to form the desired amide derivative. rsc.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct coupling methods generally have better atom economy than the acyl chloride method, which generates HCl and sulfur dioxide (from SOCl₂) as byproducts.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids is a key goal. rasayanjournal.co.inmdpi.com Similarly, avoiding toxic reagents like thionyl chloride in favor of milder coupling agents is preferred.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. While the primary amide formation is stoichiometric, catalysts can be used in the synthesis of precursors. For example, enzymatic processes, such as the use of nitrile hydratase in the industrial production of nicotinamide from 3-cyanopyridine, represent an ideal green approach that could be adapted for precursor synthesis. researchgate.net
Waste Reduction: Optimizing reactions to achieve high yields and selectivity minimizes the generation of waste. One-pot syntheses, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste. nih.gov
Table 2: Green Chemistry Considerations in Synthesis
| Principle | Conventional Approach | Greener Alternative |
|---|---|---|
| Reagents | Stoichiometric thionyl chloride | Catalytic methods, direct coupling agents (EDC). |
| Solvents | Chlorinated solvents (DCM) | Ethanol, water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Energy | Heating for reflux | Microwave-assisted synthesis, reactions at ambient temperature. rasayanjournal.co.in |
| Waste | Generation of HCl and SO₂ byproducts | Routes with higher atom economy, recycling of solvents. |
Structure Activity Relationship Sar Studies of N 2 Chloroethyl 3 Pyridinecarboxamide and Its Analogs
Elucidation of Key Structural Features for N-(2-chloroethyl)-3-pyridinecarboxamide's Interactions
The biological activity of this compound is intrinsically linked to its specific chemical architecture. The molecule can be dissected into three main components: the pyridine (B92270) ring, the carboxamide linker, and the N-(2-chloroethyl) moiety. Each of these plays a significant role in the compound's interaction with its biological targets.
The carboxamide linker provides a degree of rigidity to the molecule and is also a key site for hydrogen bonding, with both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The planarity of the amide bond can influence the relative orientation of the pyridine ring and the chloroethyl side chain.
The N-(2-chloroethyl) moiety is widely recognized as a reactive alkylating group. nih.govnih.gov This group is often responsible for the covalent modification of biological macromolecules, such as proteins and nucleic acids, which can lead to a variety of biological effects. The electrophilic nature of the carbon bearing the chlorine atom is a key feature of its reactivity.
Impact of Substitutions on the Pyridine Ring of this compound
Modifications to the pyridine ring can significantly alter the biological activity of this compound by influencing its electronic properties, lipophilicity, and steric profile. The position of the carboxamide group at the 3-position is significant, as electrophilic substitution on the pyridine ring is generally favored at this position. uoanbar.edu.iqpearson.com
The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electron density of the entire molecule, which can, in turn, affect the reactivity of the N-(2-chloroethyl) group and the binding affinity to its target. Generally, electron-withdrawing groups can increase the acidity of the amide proton, potentially strengthening hydrogen bond donor capabilities, while electron-donating groups can increase the basicity of the pyridine nitrogen.
A hypothetical SAR study might yield results similar to those presented in the interactive table below, illustrating the effect of different substituents on the pyridine ring on a hypothetical biological activity (e.g., inhibitory concentration, IC50).
| Substituent (R) | Position on Pyridine Ring | Lipophilicity (logP) | Biological Activity (IC50, µM) |
| H | - | 1.5 | 10 |
| 4-CH3 | 4 | 2.0 | 8 |
| 4-Cl | 4 | 2.2 | 5 |
| 4-NO2 | 4 | 1.3 | 15 |
| 2-OCH3 | 2 | 1.6 | 12 |
| 5-F | 5 | 1.7 | 7 |
Note: The data in this table is illustrative and intended to represent typical findings in SAR studies.
Studies on other pyridine-containing compounds have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity, whereas bulky groups or halogens can sometimes lead to a decrease in activity, though this is highly dependent on the specific biological target. nih.gov
Role of the N-(2-chloroethyl) Moiety in this compound's Biological Engagement
The N-(2-chloroethyl) group is a classic pharmacophore known for its ability to act as an alkylating agent. nih.gov This moiety is believed to be crucial for the biological activity of many compounds through the formation of a reactive aziridinium (B1262131) ion intermediate. This highly electrophilic species can then be attacked by nucleophiles present in biological macromolecules, leading to the formation of a stable covalent bond.
The process of aziridinium ion formation and subsequent alkylation is depicted below:
Intramolecular Cyclization: The nitrogen atom of the side chain attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a three-membered aziridinium ring.
Nucleophilic Attack: A nucleophilic residue (e.g., from a protein or DNA) attacks one of the carbon atoms of the strained aziridinium ring, opening the ring and forming a covalent adduct.
This covalent modification can lead to irreversible inhibition of an enzyme or cross-linking of DNA strands, depending on the nature of the biological target. researchgate.netresearchgate.net The efficiency of this process can be influenced by the electronic environment of the nitrogen atom, which is in turn affected by the pyridinecarboxamide portion of the molecule.
Conformational Analysis and its Implications for this compound's Biological Recognition
The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to be recognized by and bind to its biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations.
The angle between the pyridine ring and the amide plane.
The C-N bond of the amide group.
The N-C and C-C bonds of the 2-chloroethyl side chain.
Computational modeling and experimental techniques can be used to determine the preferred low-energy conformations of the molecule. For instance, studies on the related compound N-(2-chloroethyl)pyrazine-2-carboxamide have shown that the pyrazine (B50134) and amide groups are nearly co-planar, a conformation stabilized by an intramolecular hydrogen bond. nih.gov It is plausible that this compound could adopt a similar planar conformation between the pyridine ring and the amide group. The chloroethyl group, however, is likely to be more flexible.
The specific conformation that is recognized by the biological target is known as the bioactive conformation. Understanding the preferred conformations of this compound and its analogs can provide valuable insights for the design of new molecules with improved shape complementarity to the target's binding site. The flexibility or rigidity of the molecule can also play a role; a more rigid molecule may have a higher affinity for its target if its low-energy conformation matches the bioactive conformation, but a more flexible molecule may be able to adapt to different binding sites. mdpi.com
Molecular Mechanisms of Action and Cellular Interactions of N 2 Chloroethyl 3 Pyridinecarboxamide
Identification of Molecular Targets for N-(2-chloroethyl)-3-pyridinecarboxamide
The dual nature of its structure suggests that this compound likely interacts with multiple molecular targets within the cell.
Receptor Binding Studies and Affinities
Enzyme Inhibition or Activation by this compound
The nicotinamide (B372718) component of the molecule suggests a potential to influence enzymes involved in NAD+ metabolism. mdpi.com Nicotinamide itself is a product of NAD+-consuming enzymes and can act as a feedback inhibitor for some of these enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). youtube.comresearchgate.net Therefore, this compound could potentially modulate the activity of these enzymes.
Conversely, the 2-chloroethyl group is a reactive moiety capable of alkylating cellular macromolecules. This is a well-documented mechanism for chloroethyl nitrosoureas, which are known to alkylate and cross-link DNA. inchem.orgnih.gov This alkylating activity can lead to the inhibition of enzymes involved in DNA replication and transcription, ultimately triggering cellular stress responses.
Table 1: Potential Enzyme Interactions of this compound Based on Structural Analogs
| Enzyme Class | Potential Effect | Basis of Inference |
| Sirtuins | Inhibition | Nicotinamide moiety |
| Poly(ADP-ribose) polymerases (PARPs) | Inhibition/Modulation | Nicotinamide moiety and potential for DNA damage |
| NAD+ biosynthetic enzymes (e.g., NAMPT) | Modulation | Nicotinamide moiety |
| DNA polymerases and helicases | Inhibition | Alkylating 2-chloroethyl group |
Cellular Pathways Modulated by this compound
The interaction of this compound with its molecular targets would predictably lead to the modulation of various cellular pathways.
Signaling Cascade Alterations Induced by this compound
Given its structural similarity to nicotinamide, the compound could influence signaling pathways dependent on NAD+ levels. NAD+ is a critical substrate for sirtuins and PARPs, which play central roles in regulating cellular stress responses, DNA repair, and apoptosis. researchgate.net By potentially inhibiting these enzymes or altering NAD+ pools, this compound could interfere with these signaling cascades.
The alkylating action of the 2-chloroethyl group would likely induce DNA damage, activating DNA damage response (DDR) pathways. This would involve the activation of sensor proteins like ATM and ATR, which in turn would phosphorylate a cascade of downstream targets to halt the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.
Gene Expression and Proteomic Changes Influenced by this compound
Alterations in signaling cascades would inevitably lead to changes in gene expression and the cellular proteome. Nicotinamide has been shown to induce widespread changes in gene expression, affecting genes involved in cellular defense and epigenetic regulation. diva-portal.orgresearcher.life For instance, studies on nicotinamide have shown it can upregulate stress response genes and downregulate genes involved in DNA methylation. researcher.life
Proteomic studies on nicotinamide have revealed changes in the expression of proteins involved in neuroprotection and metabolism. nih.gov For example, nicotinamide treatment has been associated with decreased levels of heat shock protein 60 and increased levels of antioxidant enzymes like peroxiredoxin-2. nih.gov The introduction of a DNA-damaging chloroethyl group would likely lead to proteomic changes characteristic of the DDR, including the upregulation of DNA repair enzymes and cell cycle checkpoint proteins.
Table 2: Predicted Gene and Protein Expression Changes Induced by this compound
| Category | Predicted Change | Basis of Inference |
| Gene Expression | ||
| Stress Response Genes | Upregulation | Nicotinamide and DNA damage |
| DNA Methylation Genes | Downregulation | Nicotinamide |
| Cell Cycle Genes | Modulation | DNA damage |
| Protein Expression | ||
| DNA Repair Proteins | Upregulation | DNA damage |
| Antioxidant Enzymes | Upregulation | Nicotinamide |
| Heat Shock Proteins | Modulation | Nicotinamide |
| Apoptotic Proteins | Upregulation | Severe DNA damage |
Intracellular Localization and Distribution of this compound
The intracellular fate of this compound would likely be governed by the transport and distribution mechanisms of its parent molecule, nicotinamide. Nicotinamide and other NAD+ precursors are transported into cells and distributed across various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. nih.govnih.gov
The biosynthesis and consumption of NAD+ are highly compartmentalized, with distinct pools of NAD+ maintained in different organelles. nih.gov It is plausible that this compound would initially follow a similar distribution pattern, entering the cell and localizing to these compartments. However, the reactive 2-chloroethyl group would likely lead to its covalent attachment to macromolecules in its vicinity, effectively tethering it to its site of action. For instance, if it alkylates DNA, it would become localized to the nucleus.
Mechanisms of Resistance or Adaptation to this compound's Effects
The development of resistance to chemotherapeutic agents is a significant challenge in cancer treatment. While specific studies on resistance mechanisms to this compound are limited, insights can be drawn from research on structurally related compounds, particularly chloroethylnitrosoureas. These mechanisms generally involve cellular adaptations that prevent the drug from reaching its target, repair the damage it causes, or alter the signaling pathways it affects.
One primary mechanism of resistance to chloroethylating agents is the enzymatic repair of DNA damage. The antitumor activity of these compounds is largely attributed to their ability to alkylate DNA, leading to the formation of crosslinks that are cytotoxic to cancer cells. A key player in the resistance to these agents is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme can repair the initial monoadducts on the O6 position of guanine (B1146940) before they can evolve into cytotoxic interstrand crosslinks. nih.gov Elevated levels of AGT in tumor cells can therefore confer resistance by efficiently repairing the DNA lesions induced by chloroethylating agents.
Another potential mechanism of resistance involves altered drug transport. For a drug to be effective, it must reach its intracellular target in sufficient concentrations. Changes in cellular uptake or an increase in efflux can limit the accumulation of the drug inside the cancer cell. For instance, studies on the related compound (2-chloroethyl)-3-sarcosinamide-1-nitrosourea (SarCNU) in human glioma cells have shown that resistance can be associated with reduced drug accumulation. nih.gov This was linked to a significant decrease in the steady-state accumulation of the drug in resistant cells compared to sensitive cells. nih.gov This suggests that alterations in membrane transporters could play a role in the development of resistance to this compound.
Furthermore, general mechanisms of chemoresistance could also contribute to a reduced efficacy of this compound. These can include genetic mutations in the target molecules, the activation of anti-apoptotic pathways that allow cancer cells to survive drug-induced damage, and the involvement of drug efflux pumps that actively remove the compound from the cell. nih.gov For example, mutations in the target enzyme or protein can reduce the binding affinity of the drug, rendering it less effective. While the precise molecular target of this compound is not fully elucidated, any mutations in its target would be a plausible resistance mechanism.
The table below summarizes the potential mechanisms of resistance to this compound based on findings from related compounds.
| Mechanism of Resistance | Description | Key Molecules Involved | Supporting Evidence from Related Compounds |
| Enhanced DNA Repair | Increased enzymatic repair of drug-induced DNA alkylation, preventing the formation of cytotoxic crosslinks. | O6-alkylguanine-DNA alkyltransferase (AGT) | Resistance to chloroethylnitrosoureas is associated with high levels of AGT. nih.gov |
| Altered Drug Transport | Reduced intracellular accumulation of the drug due to decreased uptake or increased efflux. | Membrane transporters (e.g., catecholamine carrier for SarCNU) | Resistant glioma cells show significantly reduced steady-state accumulation of SarCNU. nih.gov |
| Target Modification | Genetic mutations in the molecular target of the drug, leading to decreased binding affinity. | Target protein/enzyme of this compound | A common mechanism for various chemotherapy drugs. nih.govmdpi.com |
| Activation of Survival Pathways | Upregulation of anti-apoptotic pathways that allow cancer cells to evade programmed cell death despite drug-induced stress. | Anti-apoptotic proteins (e.g., Bcl-2 family) | A general mechanism of chemoresistance. nih.gov |
| Increased Drug Efflux | Active pumping of the drug out of the cell by efflux pumps. | ATP-binding cassette (ABC) transporters | A major mechanism of multidrug resistance. nih.gov |
Pharmacological and Biological Research Applications of N 2 Chloroethyl 3 Pyridinecarboxamide in Pre Clinical Models
In Vivo Studies in Animal Models
Biomarker Discovery Related to N-(2-chloroethyl)-3-pyridinecarboxamide's Action
Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Preclinical Profile of this compound: A Comparative Analysis Remains Elusive
Despite significant interest in the pharmacological potential of pyridinecarboxamide derivatives, a thorough review of existing scientific literature reveals a notable absence of preclinical data for the specific compound this compound. As a result, a direct comparative analysis of its biological effects with related compounds is not currently possible.
The core structure of this compound, also known as N-(2-chloroethyl)nicotinamide, suggests potential interactions with key cellular processes. The nicotinamide (B372718) moiety is a well-established precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular functions. The presence of the reactive 2-chloroethyl group suggests potential as an alkylating agent, a characteristic of certain chemotherapeutic drugs.
Hypothetically, this compound could be compared with its parent compound, nicotinamide, and with other nicotinamide analogs that have been investigated for their effects on cellular metabolism and enzyme inhibition. Furthermore, a comparison with established PARP inhibitors or other DNA alkylating agents would be highly relevant to understanding its potential pharmacological profile.
Future research is necessary to elucidate the pharmacological and biological properties of this compound. Such studies would need to generate foundational data to enable a meaningful comparative analysis with other compounds. This would involve:
In vitro assays: To determine its cytotoxic effects on cancer cell lines and its inhibitory potential against key enzymes.
Mechanism of action studies: To understand how the compound exerts its biological effects at a molecular level.
Preclinical in vivo studies: To evaluate its efficacy and safety in animal models.
Analytical and Spectroscopic Characterization of N 2 Chloroethyl 3 Pyridinecarboxamide in Research
Chromatographic Techniques for Separation and Purity Assessment of N-(2-chloroethyl)-3-pyridinecarboxamide
Chromatography is fundamental to the analysis of this compound, providing the means to separate it from starting materials, byproducts, and degradation products. The assessment of purity is a critical step in chemical research and synthesis, ensuring the reliability of subsequent experimental data.
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment and quantification of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. ptfarm.pl A typical method would involve a gradient elution with a mobile phase consisting of water and an organic modifier such as acetonitrile (B52724) or methanol, often with an acid additive like formic acid to improve peak shape. ptfarm.plsielc.com Detection is typically achieved using a UV detector set to the maximum absorbance wavelength of the pyridine (B92270) ring, around 250-265 nm. ptfarm.pl This method allows for the separation of the target compound from closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated on a capillary column, often with a nonpolar stationary phase like 5%-phenyl-methylpolysiloxane. mdpi.comsemanticscholar.org The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. semanticscholar.org The mass spectrometer is a highly sensitive and selective detector, capable of identifying compounds based on their unique fragmentation patterns. mdpi.comfrontiersin.org For this compound, GC-MS can effectively resolve it from synthetic precursors and potential side-products without the need for derivatization. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchtrends.net This hyphenated technique is particularly valuable for analyzing the compound in complex sample matrices. nih.gov Reversed-phase LC or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation. researchtrends.netresearchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. researchtrends.netnih.gov The high selectivity of tandem mass spectrometry (LC-MS/MS) allows for trace-level quantification by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. researchtrends.net
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Primary Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (250-265 nm) | Purity assessment, Quantification |
| GC-MS | HP-5ms (or similar) | Helium | Mass Spectrometry (EI) | Identification, Purity, Volatile impurity analysis |
| LC-MS/MS | Reversed-Phase C18 or HILIC | Acetonitrile/Water with Formic Acid | Mass Spectrometry (ESI) | Trace quantification, Analysis in complex matrices |
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis of this compound
Spectroscopic methods are indispensable for the structural confirmation of this compound. Techniques like NMR, Mass Spectrometry, and IR spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the pyridine ring protons in the downfield region (δ 7.5–9.0 ppm). The two methylene (B1212753) groups of the chloroethyl chain would appear as two distinct triplets, likely around δ 3.7 ppm, due to coupling with each other. A broad signal corresponding to the amide (N-H) proton would also be present.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the amide group would appear significantly downfield (δ ~165 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 120–150 ppm range. chemicalbook.com The two aliphatic carbons of the chloroethyl group would be found in the upfield region (δ ~40–45 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position (Structure) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Pyridine C2-H | ~8.9 ppm (s) | ~150 ppm |
| Pyridine C4-H | ~8.2 ppm (d) | ~135 ppm |
| Pyridine C5-H | ~7.5 ppm (dd) | ~124 ppm |
| Pyridine C6-H | ~8.7 ppm (d) | ~148 ppm |
| Pyridine C3 | - | ~130 ppm |
| Amide C=O | - | ~165 ppm |
| Amide N-H | ~8.5 ppm (br s) | - |
| N-CH₂ | ~3.7 ppm (t) | ~41 ppm |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. pharmaffiliates.com The compound has a molecular formula of C₈H₉ClN₂O and a monoisotopic mass of approximately 184.04 Da. pharmaffiliates.com
Electron Ionization (EI): In EI-MS, the molecule is fragmented in a reproducible manner. The mass spectrum would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for one chlorine atom (m/z 184 and 186 in a ~3:1 ratio). Common fragmentation pathways would include the loss of a chlorine atom, cleavage of the ethyl chain, and fragmentation of the pyridine ring. A prominent peak at m/z 106, corresponding to the nicotinoyl cation, is expected.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 185 and 187). nih.gov This is particularly useful for confirming the molecular weight. Tandem MS (MS/MS) experiments on this precursor ion can be performed to induce fragmentation and obtain structural information that confirms the identity of the compound. mdpi.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z (Charge) | Ionization | Proposed Fragment Identity |
|---|---|---|
| 184 / 186 | EI | [M]⁺ (Molecular Ion) |
| 185 / 187 | ESI | [M+H]⁺ (Protonated Molecule) |
| 149 | EI | [M - Cl]⁺ |
| 121 | EI / ESI | [M - CH₂CH₂Cl]⁺ |
| 106 | EI / ESI | [Pyridine-C=O]⁺ (Nicotinoyl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands: a strong, sharp peak for the amide carbonyl (C=O) stretch (Amide I band) around 1680 cm⁻¹; an N-H stretching vibration around 3300 cm⁻¹; an N-H bend (Amide II band) near 1550 cm⁻¹; C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region; and a C-Cl stretching band in the fingerprint region, typically between 700-800 cm⁻¹. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyridine ring acts as the primary chromophore. This compound is expected to exhibit a strong absorption maximum (λₘₐₓ) around 260-265 nm, corresponding to π → π* transitions within the aromatic system. nist.gov The position and intensity of this peak can be influenced by solvent polarity. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300 |
| C-H Stretch | Aromatic / Aliphatic | ~3100-2850 |
| C=O Stretch (Amide I) | Amide | ~1680 |
| C=C, C=N Stretch | Pyridine Ring | ~1600-1400 |
| N-H Bend (Amide II) | Amide | ~1550 |
Advanced Analytical Techniques for Studying this compound in Complex Matrices
Analyzing this compound in complex biological or environmental matrices presents significant challenges due to the presence of numerous interfering substances. nih.gov Advanced techniques are required to achieve the necessary sensitivity and selectivity for accurate quantification.
The combination of sophisticated sample preparation with high-end instrumentation is key. Sample preparation methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to isolate the analyte and remove matrix components that can cause ion suppression or other interferences in mass spectrometry. rug.nl
LC-MS/MS stands out as the premier technique for this purpose. researchtrends.net By operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, it is possible to achieve exceptionally low limits of detection and quantification. mdpi.com This approach involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring one or more of its specific fragment ions (product ions) after collision-induced dissociation. This high degree of specificity allows for reliable quantification of this compound at trace levels, even in challenging samples like plasma, urine, or tissue extracts. nih.govrug.nl The use of stable isotope-labeled internal standards is also a common practice to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. Furthermore, the implementation of pooled quality control (QC) samples throughout an analytical run helps monitor and correct for any analytical variance, ensuring the reliability of the data. mdc-berlin.de
Computational and Theoretical Studies on N 2 Chloroethyl 3 Pyridinecarboxamide
Molecular Docking and Simulation Studies of N-(2-chloroethyl)-3-pyridinecarboxamide with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding potential interactions with biological targets, such as enzymes and receptors. While specific docking studies on this compound are not extensively documented, research on analogous nicotinamide (B372718) derivatives provides significant insights into how this compound might interact with various protein targets.
For instance, studies on nicotinamide-based derivatives designed as inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have demonstrated the importance of the pyridinecarboxamide core in binding. nih.govmdpi.com These analogs typically position the nicotinamide moiety within the hinge region of the VEGFR-2 active site, forming key hydrogen bonds. mdpi.com Similarly, other pyridine (B92270) carboxamide derivatives have been docked against succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain, to explore their potential as fungicides. nih.gov In one such study, the derivative 4f was found to bind effectively to the substrate cavity of SDH, interacting with the key catalytic residue Arg 297. nih.gov
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Nicotinamide-Based Derivative (Compound 10) | VEGFR-2 | -38.36 (MM-GBSA) | Cys919, Asp1046 |
| Nicotinamide Derivative 4f | Succinate Dehydrogenase (1YQ3) | Not Specified (CDOCKER Interaction Energy) | Arg297 |
| 4-Substituted Pyridine-3-sulfonamide | Carbonic Anhydrase IX (hCA IX) | Not Specified (Binding Affinity KI = 137 nM) | His94, His96, His119, Thr200 |
| Nicotinamide Derivative D-1 | VEGFR-2 | -10.78 | Cys919, Asp1046, Glu885 |
Quantum Chemical Calculations for this compound's Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govsubstack.comaps.org These properties, including the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to a molecule's stability, reactivity, and interactions.
For nicotinamide and its derivatives, quantum chemical studies have been used to analyze charge transfer interactions and molecular stability. researchgate.netfrontiersin.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
In a study of a nicotinamide–oxalic acid salt, the HOMO-LUMO energy gap was calculated to be 5.1446 eV. frontiersin.org The molecular electrostatic potential (MESP) map is another valuable output, which visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. For nicotinamide derivatives, these maps highlight the electrophilic nature of the amide protons and the nucleophilic nature of the pyridine nitrogen and carbonyl oxygen, which are key sites for hydrogen bonding. researchgate.net For this compound, the electronegative chlorine atom would further influence the electronic landscape, potentially creating a localized region of positive potential on the adjacent carbon atoms.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.6534 |
| LUMO Energy | -2.5088 |
| HOMO-LUMO Energy Gap (ΔE) | 5.1446 |
In Silico Prediction of this compound's Pharmacokinetic Properties (excluding human data)
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in computational drug discovery. nih.gov These predictions help to identify potential liabilities early in the development process. Various computational models, such as SwissADME and pkCSM, are used to estimate these properties based on the molecule's structure. nih.govmdpi.com
For nicotinamide and its analogs, in silico ADMET studies have been conducted to assess their drug-likeness. nih.govresearchgate.net Key parameters often evaluated include adherence to Lipinski's "Rule of Five," which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicity risks. nih.gov
For example, in a study of novel nicotinamide derivatives, ADMET predictions indicated an acceptable drug-likeness profile. researchgate.net For this compound, one would predict a molecular weight of approximately 184.62 g/mol , a logP value in the range of 1.0-1.5, two hydrogen bond acceptors (N, O), and one hydrogen bond donor (N-H), all of which are well within the limits of Lipinski's rules. Its potential for metabolism would likely involve the pyridine ring and the chloroethyl side chain.
| Pharmacokinetic Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good absorption/permeation |
| logP (Lipophilicity) | < 5 | Optimal solubility and permeability |
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeant | Predicted No | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | Predicted No | Lower risk of drug-drug interactions |
De Novo Design and Virtual Screening for this compound Analogs
Virtual screening and de novo design are computational strategies used to discover and create novel molecules with desired biological activities. arxiv.org Virtual screening involves searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.net De novo design, on the other hand, involves the algorithmic construction of novel molecular structures optimized for a target's binding site. nih.gov
The pyridine carboxamide scaffold has been successfully used in virtual screening campaigns. For example, a library of modified compounds was designed based on the nicotinamide structure to identify novel VEGFR-2 inhibitors. nih.govresearchgate.net This process led to the identification of four lead compounds with high in silico affinity, which were then synthesized and tested. researchgate.net In another example, a phenotypic screening of the Pathogen Box library identified a pyridine carboxamide derivative, MMV687254, as a promising hit against Mycobacterium tuberculosis. nih.gov
Starting with this compound as a core scaffold, de novo design algorithms could be employed to "grow" new functional groups or modify existing ones to optimize interactions within a target's active site. For instance, the chloroethyl group could be replaced with other alkyl halides, cyclic structures, or more complex side chains to improve binding affinity or pharmacokinetic properties. Virtual screening of compound libraries for analogs of this compound could also rapidly identify related molecules with potentially enhanced activity against targets of interest.
| Screening Stage | Number of Compounds | Outcome |
|---|---|---|
| Initial Designed Library | ~50 | Hypothetical library of VEGFR-2 inhibitors |
| Docking & In Silico ADMET Screening | ~50 | Selection of compounds with high binding affinity and good drug-likeness |
| Hit Compounds Selected for Synthesis | 4 | Compounds A-1, B-1, C-6, and D-1 identified |
| In Vitro Validation | 4 | Compounds A-1, C-6, and D-1 confirmed good IC50 values against VEGFR-2 |
Future Directions and Emerging Research Avenues for N 2 Chloroethyl 3 Pyridinecarboxamide
Unexplored Biological Targets for N-(2-chloroethyl)-3-pyridinecarboxamide
The therapeutic efficacy of a compound is intrinsically linked to its interaction with biological targets. While the nicotinamide (B372718) scaffold is known to influence NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), a vast landscape of potential targets for this compound remains uncharted. The presence of the reactive 2-chloroethyl group suggests a mechanism that may extend beyond competitive enzyme inhibition to include covalent interactions, broadening the scope of potential targets.
Future research should pivot towards several promising, yet unexplored, target classes:
Protein Kinases: Recent large-scale screening has revealed that nicotinamide itself can act as a kinase inhibitor, targeting enzymes like ROCK, Casein Kinase 1 (CSNK1), P38δ, and MEK5. researchgate.netnih.gov This opens a significant avenue for investigating this compound against the broader human kinome. Its unique structure may confer selectivity for specific kinases implicated in oncology, immunology, or neurodegenerative disorders.
Epigenetic Modulators: The cellular metabolism of nicotinamide is deeply intertwined with epigenetics through the consumption of S-adenosyl methionine (SAM) by enzymes like nicotinamide N-methyltransferase (NNMT). nih.gov This connection suggests that this compound could influence other epigenetic enzymes. Future studies could assess its activity against DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs), which are critical regulators of gene expression in various diseases. nih.gov
Metabolic Receptors and Enzymes: Derivatives of 3-pyridinecarboxamide have been identified as potent antagonists for the Cannabinoid Receptor Type 1 (CB1), a key regulator of metabolism. researchgate.net This precedent suggests that this compound could be explored for its effects on G-protein coupled receptors (GPCRs) or other enzymes involved in metabolic syndrome, obesity, and related disorders.
DNA and RNA Processing Enzymes: The 2-chloroethyl moiety is a classic alkylating group, capable of forming covalent adducts with nucleophilic sites on biomolecules. This functionality raises the possibility of direct interaction with nucleic acids or enzymes involved in DNA repair and replication, a mechanism distinct from NAD⁺-related pathways.
| Target Class | Specific Examples | Rationale for Exploration |
|---|---|---|
| Protein Kinases | MAPK family (e.g., JNK, ERK), Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Parent compound (nicotinamide) shows kinase inhibitory activity. researchgate.netnih.gov Structural modifications may confer novel selectivity. |
| Epigenetic Modulators | DNA Methyltransferases (DNMTs), Histone Acetyltransferases (HATs) | Link between nicotinamide metabolism and the cellular methylation cycle. nih.gov |
| Metabolic Receptors | Cannabinoid Receptor Type 1 (CB1), Peroxisome Proliferator-Activated Receptors (PPARs) | Other 3-pyridinecarboxamide derivatives show activity at metabolic receptors like CB1. researchgate.net |
| Nucleic Acid Interacting Proteins | Topoisomerases, Telomerase | The alkylating potential of the 2-chloroethyl group suggests possible interaction with DNA or related enzymes. |
Novel Synthetic Methodologies for this compound and its Derivatives
Advancements in synthetic organic chemistry offer opportunities to produce this compound and its analogues with greater efficiency, sustainability, and scalability. Moving beyond traditional methods, which often involve activating nicotinic acid with reagents like thionyl chloride followed by amidation, several modern approaches warrant investigation. mdpi.commdpi.com
Biocatalysis: The use of enzymes for amide bond formation represents a significant step towards green chemistry. rsc.orgresearchgate.net ATP-dependent amide bond synthetases, such as McbA, can couple carboxylic acids and amines in aqueous media with high efficiency. acs.org Furthermore, engineered nitrile synthetase enzymes have been developed as biocatalysts for coupling agent-free amide formation. nih.gov Applying these biocatalytic systems to the synthesis of this compound could reduce reliance on harsh reagents and improve the environmental profile of the process.
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability compared to batch processing. nih.gov This technology is particularly advantageous for handling reactive intermediates and can be applied to multi-step syntheses without the need for isolating intermediates. unimi.it Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of a library of related derivatives for structure-activity relationship (SAR) studies. mdpi.com
Modern Coupling Reagents: While not as novel as biocatalysis or flow chemistry, the use of advanced coupling agents offers a more direct, one-step alternative to traditional acid activation methods. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with activators like hydroxybenzotriazole (B1436442) (HOBt) have been successfully used for the synthesis of other nicotinamides and could be optimized for this specific compound. mdpi.com
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Synthesis | Activation of nicotinic acid (e.g., with SOCl₂) followed by amidation. | Well-established and understood reaction pathway. | mdpi.com |
| Biocatalysis | Use of enzymes (e.g., amide synthetases) to form the amide bond. | Environmentally friendly ("green"), high selectivity, mild reaction conditions. | rsc.orgnih.gov |
| Flow Chemistry | Synthesis in a continuous flow reactor instead of a batch process. | Enhanced safety, scalability, process control, and potential for automation. | nih.govresearchgate.net |
| Modern Coupling Agents | Direct one-step coupling using reagents like EDC/HOBt. | Simplified procedure, milder conditions compared to thionyl chloride. | mdpi.com |
Integration of this compound Research with Systems Biology Approaches
To fully comprehend the biological impact of this compound, research must move beyond single-target interactions and embrace a holistic, systems-level perspective. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling, can provide a comprehensive map of the compound's cellular effects.
A systems biology workflow for this compound would involve:
Data Acquisition: Treating relevant cell models (e.g., cancer cell lines, primary neurons) with the compound and performing high-throughput analyses to measure changes in gene expression (RNA-Seq), protein levels (proteomics), and metabolite concentrations (metabolomics).
Network Construction: Using the acquired data to construct genome-wide genetic and epigenetic networks. mdpi.com This involves mapping the observed molecular changes onto known biological pathways, such as the nicotinate (B505614) and nicotinamide metabolism pathway from databases like KEGG. maayanlab.cloud
Model Analysis: Analyzing these networks to identify core signaling pathways that are significantly perturbed by the compound. This approach can reveal the mechanism of action, identify unanticipated off-target effects, discover biomarkers of response, and predict potential synergistic drug combinations.
This integrative approach would allow researchers to understand how the compound's effects on its primary target(s) propagate through complex cellular networks to produce a physiological response, providing a much deeper understanding than traditional pharmacological assays alone.
Addressing Research Gaps in this compound Understanding
Despite its potential, significant gaps exist in the fundamental knowledge of this compound. A concerted research effort is needed to address these before its therapeutic potential can be properly evaluated.
Key research gaps include:
Mechanism of Action: The primary research gap is the lack of a defined molecular mechanism. It is crucial to determine whether the compound acts primarily as a nicotinamide analogue, an alkylating agent, or through a dual mechanism. Elucidating its specific molecular targets is a prerequisite for rational drug development.
Comprehensive Target Selectivity Profiling: The full spectrum of biological targets remains unknown. A systematic screening against large panels of proteins, such as the human kinome, is necessary to understand its selectivity and predict potential side effects.
Pharmacokinetics and Metabolism: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While pharmacokinetic data for nicotinamide exists, the addition of the chloroethyl group will significantly alter these properties. nih.gov Understanding its metabolic fate and stability is critical.
In Vivo Efficacy and Model Systems: Most research on related compounds is confined to in vitro studies. nih.gov Future work must progress to testing in relevant animal models of disease to establish in vivo efficacy and to understand its physiological effects at an organismal level.
Closing these knowledge gaps through focused investigation will be essential to translate the chemical promise of this compound into a well-understood compound with potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-(2-chloroethyl)-3-pyridinecarboxamide?
The synthesis of this compound typically involves coupling 3-pyridinecarboxylic acid with 2-chloroethylamine. A method adapted from related compounds (e.g., nevirapine derivatives) employs carbodiimide coupling agents like EDC or DCC in anhydrous solvents (e.g., DMF or THF) under inert conditions . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. For cyclization steps involving secondary reactions, sodium hydride in DMF has been used, though caution is advised due to its reactivity with water .
Q. What analytical techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : To confirm the structure, particularly the integration of the chloroethyl group (δ ~3.5–4.0 ppm for CH2Cl) and pyridine protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in studies of structurally similar thiazolidinone derivatives .
- HPLC : For purity assessment; methods using C18 columns with acetonitrile/water gradients are common .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Storage : Store in a cool, dry place away from light. Degradation over time may increase hazards, so regular stability testing is advised .
- Disposal : Follow EPA/DOT guidelines for halogenated organic waste. Neutralization by qualified personnel is required .
Advanced Research Questions
Q. How can reaction mechanisms for cyclization steps involving this compound be elucidated?
Cyclization reactions (e.g., forming heterocyclic derivatives) often involve deprotonation by strong bases like NaH. Computational studies (DFT) can map transition states, while intermediate trapping via quenching with deuterated solvents (e.g., D2O) helps identify reactive species . Kinetic isotope effects and spectroscopic monitoring (e.g., in situ IR) further clarify mechanistic pathways .
Q. How do structural modifications impact the compound’s bioactivity in pharmacological studies?
Structure-activity relationship (SAR) studies on pyridinecarboxamide derivatives suggest:
- The chloroethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Substituting the pyridine ring with electron-withdrawing groups (e.g., Cl, NO2) increases affinity for kinase targets, as seen in antiviral and anticancer analogs .
- Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) is essential to optimize bioavailability .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates but increase side reactions. Systematic screening with solvents of varying polarity and dielectric constants is recommended .
- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways. Use ultrapure reagents and characterize catalysts via XPS or EDX .
- Temperature Gradients : Microreactors or controlled-flow systems minimize thermal inhomogeneity, improving reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
